molecular formula C27H21ClN2O3 B307101 2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 1-naphthylmethyl ether

2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 1-naphthylmethyl ether

Cat. No. B307101
M. Wt: 456.9 g/mol
InChI Key: LFFRIQJSRNYMJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 1-naphthylmethyl ether, also known as ACDOPE, is a chemical compound that has been the focus of scientific research in recent years. This compound has shown promising results in various fields, including medicinal chemistry, biochemistry, and pharmacology. In

Mechanism of Action

The mechanism of action of 2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 1-naphthylmethyl ether is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been found to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases. This compound has also been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to have antimicrobial activity against various bacterial and fungal species.

Advantages and Limitations for Lab Experiments

2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 1-naphthylmethyl ether has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal models. However, there are also some limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to administer to animals or to use in cell culture experiments. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for research on 2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 1-naphthylmethyl ether. One area of interest is the development of this compound analogs that have improved solubility and bioavailability. Another area of interest is the investigation of this compound's potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways and enzymes.

Synthesis Methods

The synthesis of 2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 1-naphthylmethyl ether involves the reaction of 2-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-5-ylamine with 1-naphthylmethyl bromide in the presence of a base. The resulting product is then acetylated to yield this compound. The purity of the compound can be confirmed using various analytical techniques, including NMR spectroscopy, mass spectrometry, and HPLC.

Scientific Research Applications

2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 1-naphthylmethyl ether has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory, antitumor, and antimicrobial properties. This compound has also been investigated as a potential treatment for Alzheimer's disease, as it has been found to inhibit the formation of beta-amyloid fibrils, which are associated with the disease.

properties

Molecular Formula

C27H21ClN2O3

Molecular Weight

456.9 g/mol

IUPAC Name

1-[5-(3-chlorophenyl)-2-[2-(naphthalen-1-ylmethoxy)phenyl]-2H-1,3,4-oxadiazol-3-yl]ethanone

InChI

InChI=1S/C27H21ClN2O3/c1-18(31)30-27(33-26(29-30)20-10-7-12-22(28)16-20)24-14-4-5-15-25(24)32-17-21-11-6-9-19-8-2-3-13-23(19)21/h2-16,27H,17H2,1H3

InChI Key

LFFRIQJSRNYMJQ-UHFFFAOYSA-N

SMILES

CC(=O)N1C(OC(=N1)C2=CC(=CC=C2)Cl)C3=CC=CC=C3OCC4=CC=CC5=CC=CC=C54

Canonical SMILES

CC(=O)N1C(OC(=N1)C2=CC(=CC=C2)Cl)C3=CC=CC=C3OCC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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